molecular formula C2H2ClN3O B170952 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1003-34-5

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B170952
CAS RN: 1003-34-5
M. Wt: 119.51 g/mol
InChI Key: QTCHAFLCTXFFIZ-UHFFFAOYSA-N
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Description

5-Chloromethyl-2H-1,2,4-triazolin-3-one is an intermediate used in the synthesis of Aprepitant and Fosaprepitant, which are used as antiemetic drugs . It is also an aryltriazolinone herbicide .


Synthesis Analysis

The synthesis of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one involves various routes. The compound can be produced by reacting acetone semicarbazone with formic acid, semicarbazide hydrochloride (SC) with formic acid, or with triethylorthoformate . The best method for synthesis was found to be via the reaction of SC with formic acid .


Molecular Structure Analysis

The molecular structure of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied using experimental (XRD) and theoretical values (DFT and HF) .


Chemical Reactions Analysis

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a low sensitive and thermally stable high energetic material containing a heterocyclic ring . It can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .


Physical And Chemical Properties Analysis

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a low sensitive material and has been in use since the 1980s . Its performance is slightly less than RDX, but either similar or superior to other explosives . It is thermally stable and exhibits low sensitivity to radiation damage and other stimuli .

Scientific Research Applications

High Explosive Material

The compound is a high energetic material and can be used as a high explosive . It is thermally stable and less sensitive, making it a potential substitute for highly sensitive high energetic materials that are thermally and photochemically less stable .

Insensitive Munitions

The compound is being investigated as a possible replacement for popular explosives due to its insensitivity and thermal stability . It can be used to prepare melt-cast explosives as well as pressed explosives with thermoplastic binder and cast PBX charges for Insensitive Munitions .

Thermal Decomposition Study

The compound is used in studies related to thermal decomposition . Its thermal stability and low sensitivity to radiation damage make it an ideal candidate for such studies .

Synthesis Process Research

The synthesis process of the compound is of interest to researchers . The compound is produced in a two-step process, where triazol-3-one (TO) is produced in the first step, and in the second step, TO undergoes nitration to produce the compound .

Antimicrobial Applications

While not directly related to “5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one”, the 1,2,4-triazole core, which is part of the compound, has been incorporated into a wide variety of therapeutically important agents with antimicrobial activities .

Energetic Material Performance Enhancement

Research has been carried out to enhance the thermal stability, burn rate, insensitivity to external force, and to synthesize new energetic materials with enhanced properties . The compound, due to its properties, is a subject of interest in this field .

Safety and Hazards

5-Chloromethyl-2H-1,2,4-triazolin-3-one is a hazardous chemical that is corrosive to metals, irritating to the eyes and skin, and may cause respiratory irritation .

Future Directions

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is being investigated as a possible replacement for popular explosives due to its insensitivity, thermal and mechanical stability . It can be used to prepare melt-cast explosives as well as pressed explosives with thermoplastic binder and cast PBX charges for Insensitive Munitions . The high yields and the availability of raw materials coupled with its excellent properties have made it a preferred material compared to TATB, RDX, and HMX .

properties

IUPAC Name

3-chloro-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCHAFLCTXFFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440613
Record name 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS RN

1003-34-5
Record name 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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